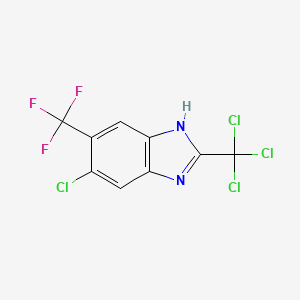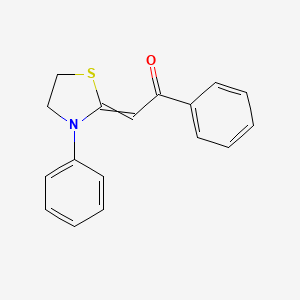
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
The synthesis of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazolidine ring can be functionalized with different substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazolidine derivatives with potential biological activity .
Aplicaciones Científicas De Investigación
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazolidine ring .
Comparación Con Compuestos Similares
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
851620-54-7 |
|---|---|
Fórmula molecular |
C17H15NOS |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NOS/c19-16(14-7-3-1-4-8-14)13-17-18(11-12-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Clave InChI |
AQVKEAGBQOEDKM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=CC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


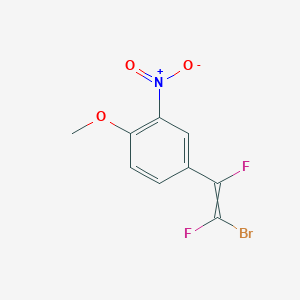
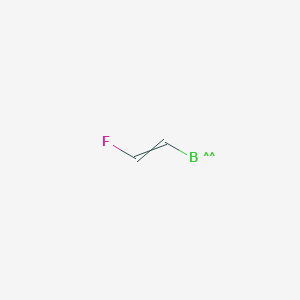

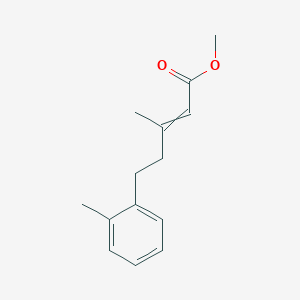
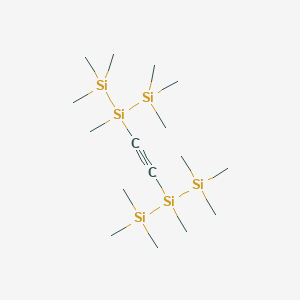
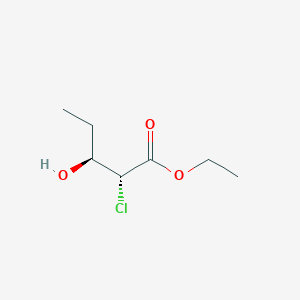
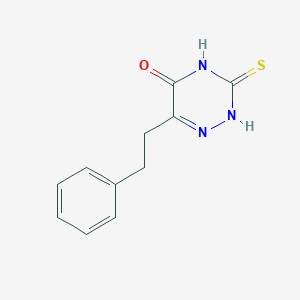
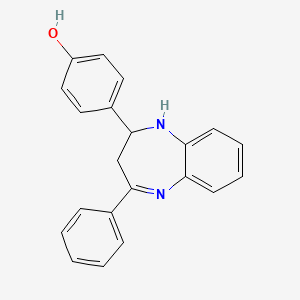
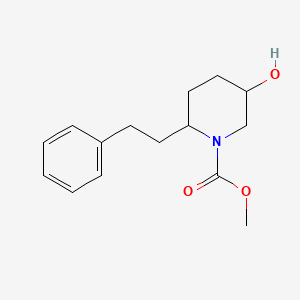
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
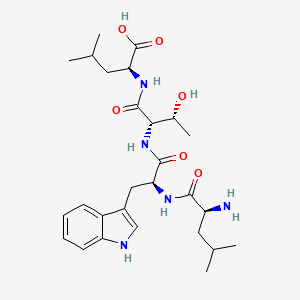
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
